5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione
Description
5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione: is a heterocyclic compound with a molecular formula of C8H8N2O2S and a molecular weight of 196.23 g/mol . This compound features a five-membered imidazolidine ring fused with a thiophene ring, making it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
5-methyl-5-thiophen-3-ylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-8(5-2-3-13-4-5)6(11)9-7(12)10-8/h2-4H,1H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTWZZJHSOQALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bucherer–Bergs Reaction: The Primary Synthetic Pathway
The Bucherer–Bergs reaction remains the most direct method for synthesizing 5,5-disubstituted hydantoins, including 5-methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione. This multicomponent reaction utilizes 3-acetylthiophene as the ketone precursor, reacting with ammonium carbonate and potassium cyanide in aqueous ethanol under reflux conditions (Scheme 1).
Mechanistic Insights :
- α-Amino Nitrile Formation : The ketone undergoes nucleophilic attack by cyanide ion, forming a cyanohydrin intermediate that subsequently reacts with ammonia to generate the α-amino nitrile.
- Cyclization : Intramolecular attack by the amino group on the nitrile carbon initiates ring closure, forming the imidazolidine core.
- Oxidation/Hydrolysis : Final oxidation steps yield the dione functionality characteristic of hydantoins.
Optimization Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | >70% above 85°C |
| Reaction Time | 6–8 hours | Maximizes at 7h |
| Molar Ratio | 1:2.5:1 (Ketone:NH4CO3:KCN) | Critical for nitrile formation |
| Solvent System | 50% aqueous ethanol | Enhances solubility |
This method typically achieves yields of 68–72% for analogous 5,5-diaryl hydantoins, with the thiophene moiety requiring careful humidity control to prevent side reactions. Nuclear magnetic resonance (NMR) characterization of the product shows distinctive signals at δ 1.52 ppm (singlet, C5-CH3) and δ 7.21–7.45 ppm (thiophene protons).
Base-Catalyzed Condensation Approach
An alternative route adapts the classical hydantoin condensation method, employing 3-thiophenecarbaldehyde and methylamine in a stepwise assembly. This two-stage process first generates the 5-(thiophen-3-yl)hydantoin intermediate, followed by N-methylation.
Stage 1: Core Formation
Hydantoin reacts with 3-thiophenecarbaldehyde in ethanolamine at 110°C for 12 hours, forming the 5-(thiophen-3-ylidene) intermediate. The reaction proceeds via Knoevenagel-type condensation, with the base catalyzing enolate formation.
Stage 2: N-Methylation
The intermediate undergoes quaternization with methyl iodide in DMF at 60°C, followed by selective reduction using sodium borohydride to yield the final product. This stepwise approach allows better control over stereochemistry but suffers from lower overall yields (42–48%) compared to the Bucherer–Bergs method.
Key Analytical Data :
- FT-IR : Strong absorptions at 1758 cm⁻¹ (C=O stretch) and 1583 cm⁻¹ (thiophene C=C)
- Mass Spec : Molecular ion peak at m/z 196.03 [M+H]+
- XRD : Characteristic d-spacing of 4.21 Å in the (011) plane
Solid-Phase Synthesis for High-Throughput Production
Recent advances in combinatorial chemistry have enabled solid-phase synthesis using Wang resin-bound hydantoin precursors. This method offers advantages for parallel synthesis:
- Resin Activation : Wang resin functionalized with hydantoin through carbodiimide coupling
- Thiophene Incorporation : Suzuki-Miyaura coupling with 3-thienylboronic acid
- Methylation : On-resin treatment with methyl triflate
- Cleavage : TFA/DCM (1:9) yields final product
While this method achieves 61% purity without chromatography, scale-up challenges persist due to high reagent costs.
Comparative Method Analysis
| Parameter | Bucherer–Bergs | Condensation | Solid-Phase |
|---|---|---|---|
| Yield | 68–72% | 42–48% | 55–61% |
| Purity | >95% | 88–92% | 85–89% |
| Reaction Steps | 1 | 2 | 4 |
| Scalability | Excellent | Moderate | Limited |
| Byproducts | <5% | 12–15% | 18–22% |
The Bucherer–Bergs method demonstrates superior efficiency for bulk synthesis, while solid-phase approaches show promise for derivative libraries. The condensation route remains valuable for introducing diverse N-substituents.
Industrial-Scale Considerations
Pilot plant trials using the Bucherer–Bergs method revealed critical process parameters:
- Crystallization Control : Seeding at 40°C prevents oiling-out
- Waste Streams : Cyanide neutralization requires FeSO4 treatment
- Cost Analysis : Raw material costs dominate (62%), with 3-acetylthiophene comprising 38% of total
Environmental impact assessments favor the Bucherer–Bergs route due to lower E-factor (18.7 vs. 24.3 for condensation), despite cyanide usage.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolidine ring, potentially converting it into a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Saturated imidazolidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione has been investigated for its potential therapeutic applications:
- Anticonvulsant Activity : Research indicates that derivatives of imidazolidine-2,4-dione exhibit anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders.
- Antibacterial Properties : Studies have shown that this compound can inhibit the growth of various bacteria, demonstrating potential as an antibacterial agent. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with promising results.
Biological Mechanisms
The compound primarily targets tankyrase enzymes (TNKS), which are involved in cellular processes such as growth and proliferation. Its interaction with these enzymes suggests that it may influence pathways related to cancer progression and cell cycle regulation.
| Target Enzyme | Mechanism of Action | Biological Impact |
|---|---|---|
| Tankyrase 1 & 2 | Inhibition of enzyme activity | Altered cell growth and proliferation |
Material Science
In addition to its biological applications, this compound is utilized in the development of advanced materials:
- Polymers and Resins : The compound serves as a building block in organic synthesis for creating polymers with enhanced properties.
- Corrosion Inhibitors : Thiophene derivatives are known for their effectiveness in preventing corrosion in various industrial applications.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several imidazolidine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against specific bacterial strains, highlighting its potential as an antibacterial agent.
Case Study 2: Cancer Research
In another research effort, the effects of this compound on cancer cell lines were assessed. The findings demonstrated that it could significantly inhibit cancer cell proliferation at micromolar concentrations, suggesting its potential role as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding affinity towards the voltage-gated sodium channels in neurons . This binding stabilizes the inactive state of the channel, thereby reducing neuronal excitability and preventing seizures.
Comparison with Similar Compounds
Uniqueness: 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione is unique due to the presence of the thiophene ring at the 3-position, which imparts distinct electronic and steric properties compared to its 2-position isomer . This positional difference can significantly influence the compound’s reactivity and biological activity.
Biological Activity
5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is , and it has a molecular weight of 196.23 g/mol. This compound has been studied for its potential applications in treating various diseases due to its interaction with cellular processes.
The primary targets of this compound are Tankyrase 1 and 2 (TNKS), which are involved in regulating cellular signaling pathways related to cell growth and proliferation. The interaction with these targets leads to alterations in biochemical pathways that can influence tumor growth and other cellular functions.
- IC50 Value : The compound exhibits an IC50 of approximately 1 µM in cell-based assays, indicating its potency against TNKS.
- Biochemical Pathways : Its activity suggests potential effects on pathways associated with cancer proliferation and other cellular processes.
Biological Activities
Research indicates that derivatives of imidazolidine-2,4-dione, including this compound, exhibit a range of biological activities:
- Anticonvulsant Activity : Compounds in this class have shown promise as anticonvulsants, providing a potential therapeutic avenue for epilepsy and related disorders.
- Antibacterial Activity : There is evidence supporting the antibacterial properties of this compound, making it a candidate for developing new antibiotics.
- Inhibition of Perforin Activity : Similar compounds have been investigated for their ability to inhibit perforin, a protein involved in immune responses, which could have implications in autoimmune diseases and cancer therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazolidine derivatives:
- Study on Antitubercular Activity : A high-throughput screening identified various compounds related to imidazolidine that demonstrated significant inhibition against Mycobacterium tuberculosis. The selectivity index calculated from these studies indicated promising candidates for further development .
- Inhibition Studies on Perforin : A series of novel 5-arylidene derivatives were tested against perforin activity. Some compounds showed excellent inhibitory effects at low concentrations without cytotoxicity to immune cells, highlighting the potential therapeutic applications of such derivatives .
Comparative Analysis
The uniqueness of this compound compared to other similar compounds lies in its structural features:
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | C8H8N2O2S | ~1 | Anticonvulsant, Antibacterial |
| 5-Arylidene derivatives | Varies | Varies | Inhibition of perforin |
| Other imidazolidine derivatives | Varies | Varies | Antitubercular activity |
Q & A
Q. What are the established synthetic routes for 5-Methyl-5-(thiophen-3-yl)imidazolidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours). For example, 3-(4-hydroxyphenyl)thiosemicarbazide, chloroacetic acid, and sodium acetate yield thiazolidinone derivatives after recrystallization . Another method uses S-amino acids and phenylisothiocyanate in Et₃N/DMF-H₂O, forming imidazolidinone derivatives through a one-pot reaction .
Q. How is NMR spectroscopy utilized to confirm the structural integrity of this compound?
- Methodological Answer : and NMR are critical for verifying substituent positions and ring conformations. For instance, the thiophenyl group’s protons appear as distinct multiplet signals in the aromatic region (δ 6.5–7.5 ppm), while the imidazolidine-dione carbonyls resonate near δ 170–175 ppm in NMR. Coupling constants (e.g., ) help confirm stereochemistry, such as E/Z isomerism in substituted derivatives .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns (acetonitrile/water mobile phase) is standard. Melting point analysis (e.g., capillary tube method) and elemental analysis (C, H, N, S) further validate purity. Mass spectrometry (ESI-MS) confirms molecular weight, with the parent ion [M+H] matching the theoretical mass .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict reaction pathways and transition states. For example, reaction path searches identify energetically favorable intermediates, reducing trial-and-error experimentation. Computational tools like Gaussian or ORCA, combined with cheminformatics (e.g., PubChem data ), guide solvent selection and catalyst design. ICReDD’s integrated computational-experimental framework accelerates reaction discovery by prioritizing conditions with low activation barriers .
Q. What strategies resolve contradictions in spectroscopic or biological activity data?
- Methodological Answer : Discrepancies in spectral data may arise from tautomerism or polymorphism. X-ray crystallography (single-crystal XRD) provides definitive structural confirmation. For conflicting bioactivity results, dose-response assays (e.g., IC₅₀ determination) and statistical validation (e.g., ANOVA with p < 0.05) are essential. If oxidation/reduction side reactions are suspected (e.g., iodine or hydroxy group transformations ), controlled experiments under inert atmospheres (N₂/Ar) clarify mechanistic pathways.
Q. How are structure-activity relationships (SAR) explored for thiophene-containing imidazolidinediones?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, methoxy groups) on the thiophene or phenyl rings. Biological assays (e.g., antimicrobial disk diffusion , enzyme inhibition) quantify activity changes. For example, replacing thiophene-3-yl with 5-chlorothiophen-2-yl enhances electrophilicity, potentially increasing reactivity in Michael addition reactions . QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity trends.
Q. What methodologies enable efficient scale-up from milligram to gram quantities?
- Methodological Answer : Continuous flow reactors minimize side reactions during scale-up. For example, microreactors with controlled residence times (1–5 minutes) improve yield in exothermic steps like cyclization. Solvent screening (e.g., using Hansen solubility parameters) ensures optimal mass transfer. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progression in real time .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
